![molecular formula C9H12O3S B1485588 (3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol CAS No. 2166169-91-9](/img/structure/B1485588.png)
(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol
Overview
Description
(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol, referred to as MFSO for short, is a recently discovered organic compound that has been studied for its potential applications in both scientific research and laboratory experiments. MFSO is a highly versatile compound that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Mechanism of Action
MFSO has been found to interact with a variety of proteins and enzymes in the body, including enzymes involved in the metabolism of drugs and toxins. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. It has also been found to inhibit the activity of several other enzymes, including those involved in the metabolism of fatty acids, carbohydrates, and proteins.
Biochemical and Physiological Effects
MFSO has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, as well as those involved in the metabolism of fatty acids, carbohydrates, and proteins. It has also been found to have anti-inflammatory and antioxidant properties, as well as to possess anti-cancer activity. Additionally, it has been found to exhibit anti-bacterial activity, as well as to have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
MFSO has been found to be a highly versatile compound with a wide range of applications in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that there are some limitations to using MFSO in laboratory experiments. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. Additionally, it is not very stable in acidic conditions and can degrade over time in certain conditions.
Future Directions
MFSO has a wide range of potential applications in scientific research and laboratory experiments. There are a number of potential future directions that could be explored with MFSO, including the development of new drugs and medications, the development of new diagnostic tests and treatments for various diseases, and the investigation of its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research could be conducted on the biochemical and physiological effects of MFSO, as well as its potential use in other laboratory experiments.
Scientific Research Applications
MFSO has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. For example, it has been studied for its potential use in the development of new drugs and medications. It has also been studied for its potential use in the development of new diagnostic tests and treatments for various diseases.
properties
IUPAC Name |
(3R,4R)-4-(2-methylfuran-3-yl)sulfanyloxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-8(2-3-12-6)13-9-5-11-4-7(9)10/h2-3,7,9-10H,4-5H2,1H3/t7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSQBRGDWXSYGE-VXNVDRBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2COCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)S[C@@H]2COC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.